molecular formula C19H19ClN2O5S3 B2494685 4-(4-chlorobenzenesulfonyl)-2-methanesulfonyl-N-[2-(4-methoxyphenyl)ethyl]-1,3-thiazol-5-amine CAS No. 863449-22-3

4-(4-chlorobenzenesulfonyl)-2-methanesulfonyl-N-[2-(4-methoxyphenyl)ethyl]-1,3-thiazol-5-amine

Cat. No. B2494685
CAS RN: 863449-22-3
M. Wt: 487
InChI Key: HJUJYOQPJMTXTL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related thiazole derivatives involves cascade reactions that include cyclization and heterocyclization processes. For instance, the reaction of 4-chloro-N-[2,2-dichloro-1-(4-methoxyphenyl)-2-phenylethyl]benzenesulfonamide with thiourea in the presence of sodium carbonate in DMF leads to the formation of 5-(4-methoxyphenyl)-4-phenyl-1,3-thiazole-2-amine. This process suggests a possible pathway for synthesizing compounds with similar structural features, highlighting the intricate steps involved in creating such complex molecules (Rozentsveig et al., 2011).

Molecular Structure Analysis

The molecular structure of thiazole derivatives and related compounds has been extensively studied using various analytical techniques. For example, the crystal structure of tetrazole derivatives has been determined by X-ray crystallography, revealing detailed information about the spatial arrangement of atoms within the molecule and its electronic structure (Al-Hourani et al., 2015). Such studies are crucial for understanding the reactivity and potential applications of these compounds.

Chemical Reactions and Properties

The chemical reactivity of thiazole derivatives involves interactions with various reagents, leading to the formation of new compounds. For instance, the use of disulfonic acid imidazolium chloroaluminate as a catalyst enables the synthesis of dihydropyrano[2,3-c]pyrazoles, demonstrating the compound's potential in facilitating complex chemical transformations (Moosavi‐Zare et al., 2013).

Physical Properties Analysis

The physical properties of thiazole derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular configuration. Studies on related compounds, like tetrazole derivatives, provide insights into the factors affecting these properties, including intermolecular interactions and molecular geometry (Al-Hourani et al., 2015).

Scientific Research Applications

Chemical Synthesis and Derivatization

The research on compounds related to 4-(4-chlorobenzenesulfonyl)-2-methanesulfonyl-N-[2-(4-methoxyphenyl)ethyl]-1,3-thiazol-5-amine often focuses on their synthesis and potential for derivatization, providing a basis for developing novel chemical entities with diverse applications. For instance, Rozentsveig et al. (2011) explored the cascade synthesis of 2-amino-5-(4-methoxyphenyl)-4-phenyl-1,3-thiazole, demonstrating a method for creating structurally related thiazoles via the reaction of a benzenesulfonamide derivative with thiourea, suggesting a pathway that could potentially be applicable to the synthesis of the chemical (Rozentsveig et al., 2011).

Biochemical Applications

In the realm of biochemistry, compounds similar to this compound have been investigated for their ability to interact with biological systems. Gunsalus et al. (1978) synthesized analogues of 2-(methylthio)ethanesulfonate to study their activity in the methyl-coenzyme M reductase system of Methanobacterium thermoautotrophicum, highlighting the potential for these types of compounds to serve as substrates or inhibitors in enzymatic reactions (Gunsalus et al., 1978).

Material Science and Engineering

The synthesis and application of sulfonamide and related compounds extend into materials science, where they can contribute to the development of new materials with unique properties. For example, Aly et al. (2015) discussed the modification of polyvinyl alcohol/acrylic acid hydrogels with amine compounds, showing how derivatives including sulfonamide moieties can enhance material properties such as thermal stability and biological activity, suggesting that similar modifications could be explored using this compound (Aly et al., 2015).

Antimicrobial and Anticonvulsant Potential

The incorporation of sulfonamide moieties into heterocyclic frameworks has been explored for the development of compounds with potential antimicrobial and anticonvulsant properties. Farag et al. (2012) synthesized heterocyclic compounds containing a sulfonamide thiazole moiety, evaluating their anticonvulsant activity, which may suggest a research avenue for the investigation of related compounds for pharmaceutical applications (Farag et al., 2012).

properties

IUPAC Name

4-(4-chlorophenyl)sulfonyl-N-[2-(4-methoxyphenyl)ethyl]-2-methylsulfonyl-1,3-thiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O5S3/c1-27-15-7-3-13(4-8-15)11-12-21-17-18(22-19(28-17)29(2,23)24)30(25,26)16-9-5-14(20)6-10-16/h3-10,21H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJUJYOQPJMTXTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC2=C(N=C(S2)S(=O)(=O)C)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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